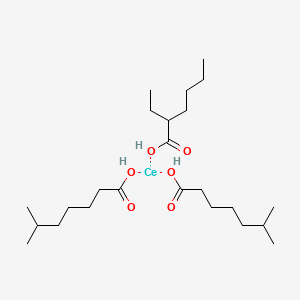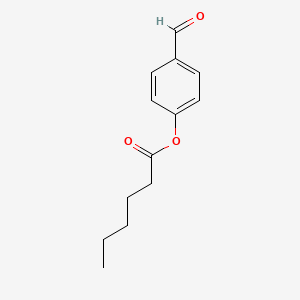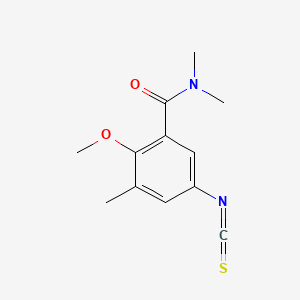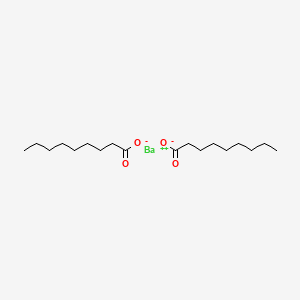
Barium nonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium nonan-1-oate is a chemical compound with the molecular formula C18H34BaO4 and a molecular weight of 451.78716 . It is a barium salt of nonanoic acid, also known as pelargonic acid. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium nonan-1-oate can be synthesized through the reaction of nonanoic acid with barium hydroxide. The reaction typically involves dissolving nonanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of nonanoic acid with barium carbonate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Barium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form barium and nonanoic acid.
Substitution: It can participate in substitution reactions where the nonanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Barium and nonanoic acid.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Barium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other barium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of barium nonan-1-oate involves its interaction with various molecular targets and pathways. Barium ions can enter cells through calcium channels and interact with intracellular proteins, affecting cellular functions. The nonanoate group can also interact with lipid membranes and proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Barium octanoate: Similar in structure but with a shorter carbon chain.
Barium decanoate: Similar in structure but with a longer carbon chain.
Barium stearate: A barium salt of a longer-chain fatty acid.
Uniqueness
Barium nonan-1-oate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its solubility, reactivity, and interactions with other molecules differ from those of similar compounds, making it suitable for specific applications .
Propiedades
Número CAS |
36596-55-1 |
|---|---|
Fórmula molecular |
C18H34BaO4 |
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
barium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
UUWFTTWBEGHUQG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



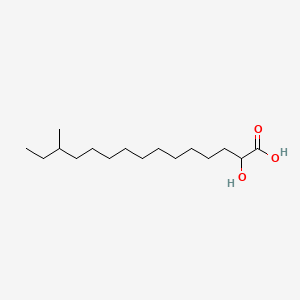


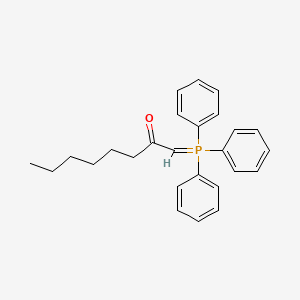
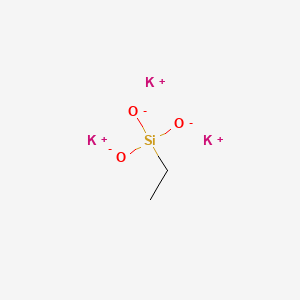



![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
